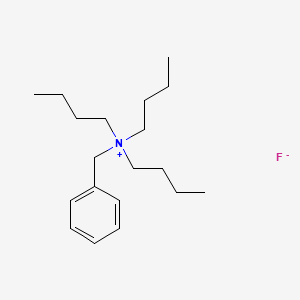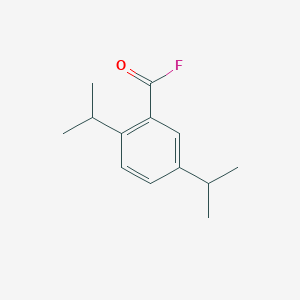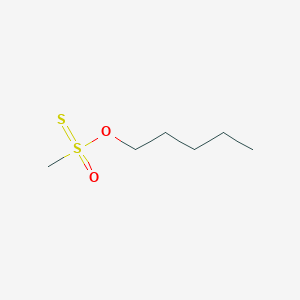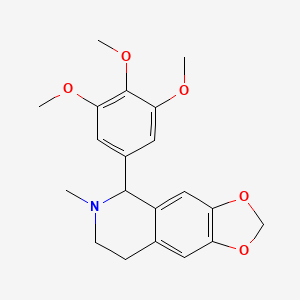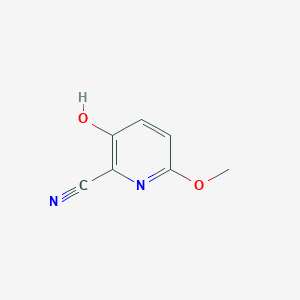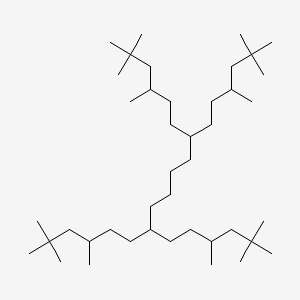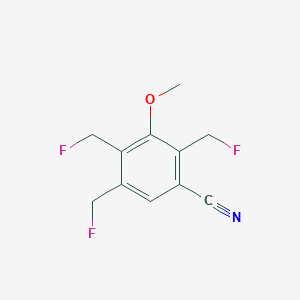
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is a silicon-based compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or phenol under basic conditions. Common reagents include sodium hydride or potassium carbonate, which facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of trimethylsilyl chloride to a solution of the alcohol or phenol in the presence of a base, followed by purification through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the bioavailability of certain pharmaceuticals.
Industry: Applied in the production of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The compound exerts its effects primarily through the formation of stable silyl ether bonds. These bonds protect reactive hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. The trimethylsilyl groups also increase the volatility of the compound, making it more amenable to analysis by techniques like gas chromatography .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- Phenylethynyltrimethylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is unique due to its combination of multiple trimethylsilyl groups and an ethoxy linkage, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high selectivity and stability .
Eigenschaften
Molekularformel |
C8H24O2Si3 |
|---|---|
Molekulargewicht |
236.53 g/mol |
IUPAC-Name |
trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-12(2,3)9-8(7-11)10-13(4,5)6/h8H,7H2,1-6,11H3 |
InChI-Schlüssel |
WAQGZSSSGDJLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C[SiH3])O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


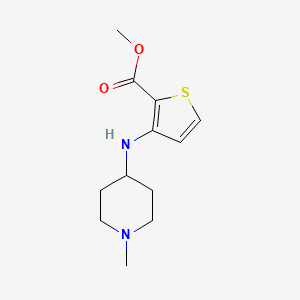
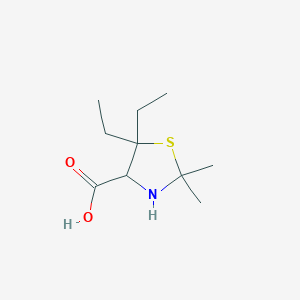
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
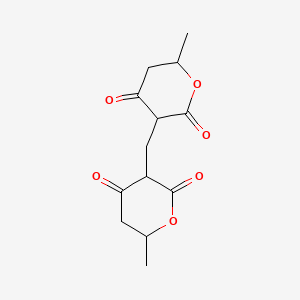
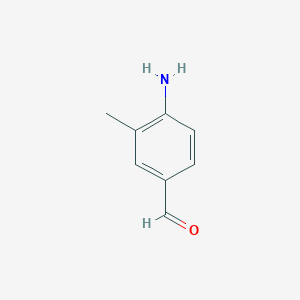
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
